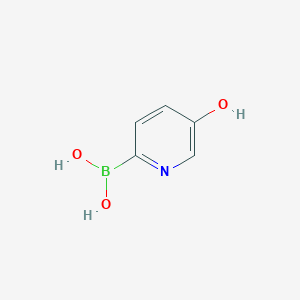
2,6-Dimethylpyrimidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are significant in various fields due to their biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrimidin-4-amine hydrochloride typically involves the following steps:
Cyclization: Methyl cyanoacetate, urea, and sodium methylate are used as raw materials to prepare 4-amino-2,6-dihydroxypyrimidine sodium salt through a cyclization reaction.
Methylation: The sodium salt is then methylated using dimethyl sulfate in a one-pot process to obtain 4-amino-2,6-dimethoxypyrimidine.
Hydrochloride Formation: The final step involves converting the dimethoxypyrimidine to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste. The process involves:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added, and the mixture is stirred and dissolved.
化学反应分析
Types of Reactions
2,6-Dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted pyrimidine derivatives with varied biological activities.
科学研究应用
2,6-Dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,6-Dimethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to DNA synthesis, repair, and cellular metabolism.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar chemical properties.
2,5-Dimethylpyrimidin-4-amine: Another derivative with distinct biological activities.
Uniqueness
2,6-Dimethylpyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in medicinal chemistry for designing drugs with targeted biological activities .
属性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC 名称 |
2,6-dimethylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-3-6(7)9-5(2)8-4;/h3H,1-2H3,(H2,7,8,9);1H |
InChI 键 |
GSGCREOQBCOPCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


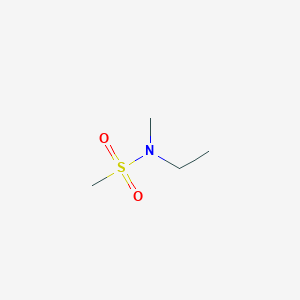
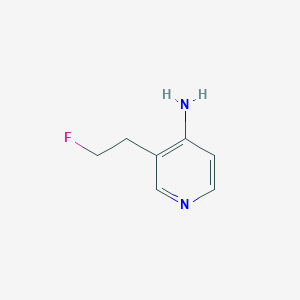
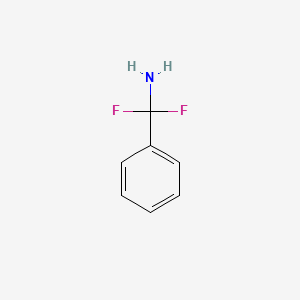
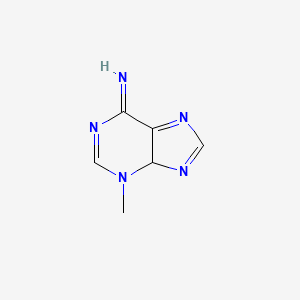
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)

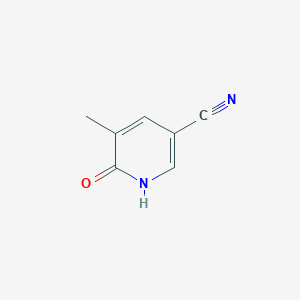

![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)
